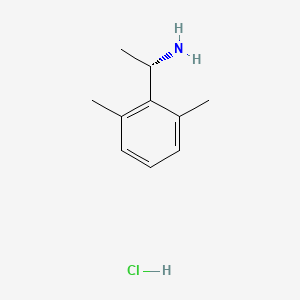

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDNTMMKLGBLJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704148 | |

| Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269437-72-0, 1213479-78-7 | |

| Record name | Benzenemethanamine, α,2,6-trimethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

This guide provides an in-depth analysis of the essential physical and chemical properties of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the causality behind physicochemical characterization methods, ensuring a deeper understanding of this important chiral building block.

Introduction: The Significance of a Chiral Building Block

This compound is a chiral amine salt of significant interest in pharmaceutical development. Its structural motif, featuring a stereogenic center adjacent to a sterically hindered aromatic ring, makes it a valuable intermediate in asymmetric synthesis. The hydrochloride salt form is crucial, as it typically imparts improved crystallinity, stability, and aqueous solubility compared to the free base—properties that are paramount for drug discovery and development workflows.[1] Understanding the physical properties of this salt is not merely an academic exercise; it is a fundamental prerequisite for its effective use in synthesis, purification, formulation, and quality control.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.

-

Chemical Structure:

(Note: An illustrative image would be placed here in a final document.) -

Key Identifiers:

| Identifier | Value | Source(s) |

| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethan-1-amine;hydrochloride | [2] |

| CAS Number | 1213479-78-7 | [2][3] |

| Molecular Formula | C₁₀H₁₆ClN | [1][2][3][4] |

| Molecular Weight | 185.69 g/mol | [1][3] |

| InChI Key | JQVDNTMMKLGBLJ-FVGYRXGTSA-N | [2] |

It is important to note that other CAS numbers, such as 1420684-64-5, may be listed by some suppliers for the racemic or non-stereospecific hydrochloride salt.[4][5] For applications where chirality is critical, specifying CAS number 1213479-78-7 is essential to procure the correct (S)-enantiomer.

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a compound's physicochemical profile is critical for anticipating its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, this section details the key properties and the authoritative methods used for their determination.

Physical State and Appearance

This compound is supplied as a solid at standard temperature and pressure.[2][4] The conversion of the parent amine to its hydrochloride salt facilitates the formation of a stable, often crystalline, solid lattice. This is advantageous for handling, weighing, and long-term storage, as it mitigates the challenges associated with handling potentially volatile or oily free bases.

Solubility Profile

Solubility is a cornerstone property influencing everything from reaction kinetics to bioavailability. The hydrochloride salt form is explicitly designed to enhance aqueous solubility over the parent amine.[1]

-

Qualitative Solubility: The compound is known to be soluble in Dimethyl Sulfoxide (DMSO) , a common solvent for preparing stock solutions for biological screening assays.[1][2]

-

Aqueous Solubility: While quantitative data is not available in the literature, the formation of the ammonium chloride salt from the primary amine via reaction with HCl dramatically increases its polarity. This allows for favorable interactions with water molecules, leading to significantly enhanced solubility compared to the free base.[1]

The gold-standard method for determining thermodynamic solubility is the shake-flask technique, compliant with OECD Guideline 105.

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., purified water, phosphate-buffered saline) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. A centrifugation step is employed to ensure a clear supernatant, free of any solid particles.

-

Quantification: Carefully extract an aliquot of the supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The result is reported in units such as mg/mL or µg/mL.

Causality: This method is trusted because it measures the true thermodynamic equilibrium solubility, providing a definitive value for saturation that is critical for formulation and preclinical studies.

Thermal Properties

-

Melting Point: A specific melting point for this compound is not reported in publicly available literature. However, for a pure, crystalline solid, the melting point is expected to be a sharp, well-defined transition. It is a critical indicator of identity and purity.

-

Thermal Stability: Amine hydrochloride salts are generally stable materials. Storage at -20°C is recommended for long-term stability (up to 3 years) , which helps prevent potential degradation pathways.[2]

Thermal analysis is performed using DSC and TGA to provide a comprehensive understanding of a compound's behavior upon heating.

-

DSC Protocol:

-

A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic event, such as melting, appears as a distinct peak.

-

-

TGA Protocol:

-

A slightly larger sample (5-10 mg) is placed in an open pan on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The instrument records the change in mass as a function of temperature. Significant mass loss indicates decomposition.

-

Expertise: DSC provides the melting point (often reported as the onset or peak temperature of the endotherm) and can reveal other thermal events like polymorphic transitions. TGA is complementary, showing the temperature at which the compound begins to degrade, which is crucial for determining drying conditions and assessing stability.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chiral salt like this compound is crucial for ensuring data integrity and making informed decisions in a drug development pipeline.

Caption: Workflow for the physicochemical characterization of a chiral amine salt.

Conclusion

While specific, publicly documented values for some physical properties of this compound are scarce, a comprehensive profile can be understood through the application of standard, authoritative analytical techniques. Its nature as a solid, chiral hydrochloride salt makes it a stable and soluble building block suitable for pharmaceutical research.[1][2][4] The methodologies outlined in this guide—from solubility and thermal analysis to identity confirmation—represent the self-validating system of characterization required to confidently advance such a compound through the drug development process.

References

- (S)-1-(2,6-dimethylphenyl)ethan-1-amine, CAS:1213479-78-7 - ChemBK.

- This compound - Appretech Scientific Limited.

Sources

- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]

- 2. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]

- 3. appretech.com [appretech.com]

- 4. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 5. 1420684-64-5|1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride (CAS Number: 1213479-78-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a chiral amine building block, holds significant value in modern pharmaceutical and chemical synthesis. Its unique structural features, particularly the stereogenic center and the sterically hindered aromatic ring, make it a crucial intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in drug development, alongside essential safety and handling information.

Introduction: The Significance of a Chiral Building Block

Chiral amines are integral components in a vast array of biologically active molecules, with an estimated 40% of pharmaceuticals containing a chiral amine moiety. The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound emerges as a key chiral intermediate, offering a synthetically versatile scaffold for the development of novel therapeutics. Its notable ability to permeate the blood-brain barrier makes it particularly interesting for the synthesis of neurologically active compounds.[1] This guide serves as a detailed resource for researchers and developers working with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1213479-78-7 | [2] |

| Molecular Formula | C₁₀H₁₆ClN | [3] |

| Molecular Weight | 185.69 g/mol | [1][3] |

| Appearance | Solid powder | [3] |

| Purity | Typically ≥95-98% | [2][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Enhanced aqueous solubility compared to the free base.[1] | [1] |

| Storage | Recommended storage at -20°C for long-term stability (up to 3 years). |

Stereoselective Synthesis Strategies

The enantiopurity of (S)-1-(2,6-Dimethylphenyl)ethanamine is critical for its application in pharmaceutical synthesis. Several strategies can be employed to achieve the desired (S)-enantiomer, primarily focusing on asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination of the corresponding prochiral ketone, 2,6-dimethylacetophenone, is a direct and efficient route to enantiomerically enriched amines. This method involves the formation of an imine intermediate, which is then asymmetrically reduced using a chiral catalyst or reagent.

Caption: Asymmetric Reductive Amination Workflow.

Causality Behind Experimental Choices: The choice of catalyst is paramount for achieving high enantioselectivity. Ruthenium-based catalysts with chiral phosphine ligands, such as (S)-BINAP, have proven effective for the asymmetric reduction of a variety of ketones, including sterically hindered ones.[4][5] The use of an ammonium salt like ammonium trifluoroacetate can serve as the nitrogen source and promote the reaction.[4]

Chiral Resolution of Racemic 1-(2,6-Dimethylphenyl)ethanamine

An alternative and industrially viable approach is the resolution of a racemic mixture of 1-(2,6-dimethylphenyl)ethanamine. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Self-Validating Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol is based on established principles of diastereomeric salt resolution for chiral amines.[6][7]

-

Salt Formation:

-

Dissolve one molar equivalent of racemic 1-(2,6-dimethylphenyl)ethanamine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Add a solution of 0.5 molar equivalents of (+)-tartaric acid in the same solvent to the amine solution, with stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.

-

The mixture may exotherm; control the temperature as needed.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove adhering mother liquor.

-

The enantiomeric excess (e.e.) of the amine in the crystalline salt should be determined at this stage by chiral HPLC to assess the efficiency of the resolution. If the e.e. is not satisfactory, recrystallization of the diastereomeric salt may be necessary.

-

-

Liberation of the Free Amine:

-

Suspend the diastereomerically pure salt in water.

-

Add a base (e.g., a solution of sodium hydroxide or potassium carbonate) to adjust the pH to >10, liberating the free amine.

-

Extract the (S)-1-(2,6-dimethylphenyl)ethanamine into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically pure free amine.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified (S)-amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) until precipitation is complete.

-

Collect the this compound salt by filtration, wash with a small amount of the solvent, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound.

Spectroscopic Analysis

Expected ¹H and ¹³C NMR Spectral Data (in a suitable deuterated solvent like DMSO-d₆ or D₂O):

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | δ ~7.0-7.3 ppm (m) | δ ~125-130 ppm |

| Aromatic C-CH₃ | - | δ ~135-140 ppm |

| CH-NH₃⁺ | δ ~4.0-4.5 ppm (q) | δ ~45-50 ppm |

| CH₃ (ethyl) | δ ~1.5-1.7 ppm (d) | δ ~20-25 ppm |

| Ar-CH₃ | δ ~2.3-2.5 ppm (s) | δ ~18-22 ppm |

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the free amine is expected to show a protonated molecular ion [M+H]⁺ at m/z corresponding to the mass of the free base (C₁₀H₁₅N).

Chromatographic Analysis for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines.

Self-Validating Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a robust chiral HPLC method.

-

Column Selection:

-

Screen polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) or cyclofructan-based CSPs, as these have shown broad applicability for the separation of chiral amines.[1]

-

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).

-

Polar Organic Mode: A mixture of acetonitrile and methanol (e.g., 90:10 v/v) can also be effective.

-

Additives: The addition of a small percentage of an acidic and/or basic modifier is often crucial for good peak shape and resolution of amines. A common combination is 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA) or triethylamine (TEA).

-

-

Method Optimization:

-

Adjust the ratio of the mobile phase components to optimize the resolution and retention times.

-

Vary the flow rate (typically 0.5-1.5 mL/min for analytical columns).

-

Optimize the column temperature, as it can significantly impact selectivity.

-

Ensure the detection wavelength is appropriate for the chromophore (typically in the UV range of 210-260 nm).

-

-

Validation:

-

Inject a sample of the racemic mixture to confirm the separation of the two enantiomers.

-

Inject the synthesized (S)-enantiomer to identify its corresponding peak.

-

The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ) for the undesired (R)-enantiomer according to ICH guidelines.

-

Applications in Drug Development

This compound serves as a valuable building block for the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). Its structure is often incorporated to introduce a specific stereocenter and to modulate the pharmacological properties of the final compound. While specific examples of marketed drugs directly incorporating this exact fragment are not prominently disclosed in public literature, its structural motifs are present in various CNS-active agents. The 2,6-dimethylphenyl group can provide steric shielding, influencing metabolic stability and receptor binding interactions.

The primary amine functionality allows for a wide range of chemical transformations, including:

-

Amide and Sulfonamide Formation: Reaction with carboxylic acids, acyl chlorides, or sulfonyl chlorides to form amides and sulfonamides, which are common functional groups in drug molecules.

-

N-Alkylation: Introduction of various substituents on the nitrogen atom to explore structure-activity relationships.

-

Formation of Heterocycles: Use as a precursor for the synthesis of nitrogen-containing heterocyclic systems.

The potential for this chiral amine to influence neurotransmitter systems suggests its utility in the development of drugs for neurological and psychiatric disorders.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures: [9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

First Aid Measures: [9]

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.[3][9][10][11]

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical and chemical industries. Its stereodefined structure and versatile reactivity provide a valuable platform for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its properties, stereoselective synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for enantiopure pharmaceuticals continues to grow, the importance of such well-characterized chiral intermediates will undoubtedly increase.

References

Sources

- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]

- 2. appretech.com [appretech.com]

- 3. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 4. (S)-1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride 95% | CAS: 1269437-72-0 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.pt [fishersci.pt]

An In-Depth Technical Guide to the Synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,6-Dimethylphenyl)ethanamine and its hydrochloride salt are valuable chiral building blocks in pharmaceutical synthesis. Their stereospecific construction is of paramount importance, as the biological activity of downstream compounds is often contingent on a single enantiomer. This guide provides a comprehensive overview of a robust and scalable synthetic route to (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, focusing on the principles of asymmetric reductive amination. We will delve into the mechanistic underpinnings of the key stereoselective transformation, provide a detailed, field-tested experimental protocol, and outline the necessary analytical techniques for characterization and quality control.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific three-dimensional arrangement of substituents around a stereogenic amine center is often critical for molecular recognition and, consequently, for therapeutic efficacy. The synthesis of enantiomerically pure amines is, therefore, a cornerstone of modern medicinal chemistry. (S)-1-(2,6-Dimethylphenyl)ethanamine serves as a key intermediate in the development of various therapeutic agents, where the sterically hindered 2,6-dimethylphenyl group can impart unique pharmacological properties.

The hydrochloride salt form of the amine is frequently employed to improve its stability, crystallinity, and aqueous solubility, which are crucial attributes for handling, formulation, and biological testing.[1]

Strategic Approach: Asymmetric Reductive Amination

The most direct and efficient pathway to chiral primary amines from prochiral ketones is through asymmetric reductive amination (ARA).[2] This one-pot reaction combines a ketone and an amine source in the presence of a chiral catalyst and a reducing agent to directly generate the desired chiral amine. This method is highly atom-economical and avoids the need for pre-formed imines and subsequent purification steps.

For the synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine, the core transformation involves the reaction of 2',6'-dimethylacetophenone with an ammonia source, catalyzed by a chiral transition metal complex, typically based on Ruthenium or Iridium, under a hydrogen atmosphere. The choice of the chiral ligand is paramount in dictating the enantioselectivity of the reaction.

Mechanism of Asymmetric Reductive Amination

The catalytic cycle of asymmetric reductive amination is a well-orchestrated sequence of events:

-

Imine Formation: The ketone (2',6'-dimethylacetophenone) reacts with an ammonia source (e.g., ammonium acetate) to form an unstable imine intermediate in situ. This equilibrium is often driven forward by the subsequent reduction step.

-

Coordination to Chiral Catalyst: The prochiral imine coordinates to the chiral metal catalyst. The specific geometry of the chiral ligand creates a sterically and electronically differentiated environment around the metal center.

-

Asymmetric Hydrogenation: The coordinated imine undergoes hydrogenation. The chiral ligand directs the delivery of hydrogen from one face of the imine C=N double bond, leading to the preferential formation of one enantiomer of the amine.

-

Product Dissociation and Catalyst Regeneration: The resulting chiral amine dissociates from the catalyst, which is then free to enter another catalytic cycle.

The enantiomeric excess (ee) of the final product is determined by the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. Highly effective chiral ligands create a large energy gap between these transition states, resulting in high enantioselectivity.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the asymmetric reductive amination of alkyl aryl ketones using a Ruthenium-based catalyst.[3]

Part A: Synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2',6'-Dimethylacetophenone | 148.20 | 10.0 g | 67.5 mmol | Starting material |

| [Ru(p-cymene)Cl2]2 | 612.39 | 41.3 mg | 0.0675 mmol | Catalyst precursor |

| (S)-C3-TunePhos | 794.88 | 118 mg | 0.1485 mmol | Chiral ligand |

| Ammonium Acetate (NH4OAc) | 77.08 | 15.6 g | 202.5 mmol | Ammonia source |

| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |

| Hydrogen (H2) | 2.02 | - | - | Reducing agent |

Equipment:

-

High-pressure autoclave equipped with a magnetic stir bar and a heating mantle

-

Schlenk line for inert atmosphere techniques

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (41.3 mg, 0.0675 mmol) and (S)-C3-TunePhos (118 mg, 0.1485 mmol) to a dry Schlenk flask.

-

Add 20 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

-

Reaction Setup:

-

To the glass liner of the autoclave, add 2',6'-dimethylacetophenone (10.0 g, 67.5 mmol) and ammonium acetate (15.6 g, 202.5 mmol).

-

Transfer the pre-formed catalyst solution to the autoclave liner via cannula under an inert atmosphere.

-

Rinse the Schlenk flask with the remaining 80 mL of degassed methanol and add it to the autoclave liner.

-

-

Asymmetric Reductive Amination:

-

Seal the autoclave and purge it with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen.

-

Heat the reaction mixture to 60 °C with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for 24 hours.

-

-

Work-up and Purification:

-

After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the residue, add 100 mL of 2 M sodium hydroxide solution and 100 mL of ethyl acetate.

-

Stir the mixture vigorously for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(2,6-Dimethylphenyl)ethanamine as an oil.

-

Further purification can be achieved by vacuum distillation.

-

Part B: Formation of this compound

Materials and Reagents:

| Reagent/Material | Notes |

| Crude (S)-1-(2,6-Dimethylphenyl)ethanamine | From Part A |

| 2 M HCl in Diethyl Ether | Commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether |

| Diethyl Ether (anhydrous) | Solvent |

| Isopropanol | Solvent for crystallization |

Equipment:

-

Standard laboratory glassware

-

Büchner funnel and filter paper

Procedure:

-

Salt Formation:

-

Dissolve the crude (S)-1-(2,6-Dimethylphenyl)ethanamine in 100 mL of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add 2 M HCl in diethyl ether dropwise with stirring until the precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

-

-

Isolation and Purification:

-

Continue stirring the suspension in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether (3 x 20 mL).

-

For further purification, the crude hydrochloride salt can be recrystallized from a mixture of isopropanol and diethyl ether.[4]

-

Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

-

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for (S)-1-(2,6-Dimethylphenyl)ethanamine HCl.

Characterization and Quality Control

To ensure the identity, purity, and enantiomeric excess of the final product, a comprehensive analytical characterization is essential.

| Analysis | Expected Outcome |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H and ¹³C NMR | The spectra should be consistent with the structure of this compound, showing the characteristic peaks for the aromatic, ethyl, and methyl protons and carbons. |

| Mass Spectrometry | The molecular ion peak should correspond to the mass of the free amine (C10H15N, MW: 149.23). |

| Chiral HPLC | This is the most critical analysis to determine the enantiomeric excess (ee) of the final product. Using a suitable chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified. The target is to achieve an ee of >99%. |

| Specific Optical Rotation | The sign and magnitude of the optical rotation, measured at a specific wavelength (e.g., the sodium D-line) and concentration in a defined solvent, will confirm the absolute configuration of the product. The value should be compared to literature data if available. |

Conclusion

The synthesis of this compound via asymmetric reductive amination represents a highly efficient and scalable route to this valuable chiral building block. The key to success lies in the judicious selection of the chiral catalyst and the precise control of reaction conditions. The protocol outlined in this guide provides a robust starting point for researchers in the field. Meticulous purification and thorough analytical characterization are indispensable for ensuring the high quality required for applications in drug discovery and development.

References

- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.

- Organocatalytic asymmetric transfer hydrogenation of imines.

- Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Technical Bulletin.

- 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride - Smolecule. Smolecule.

- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society.

- Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study.

- Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development.

- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters.

- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Semantic Scholar.

- Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes.

- Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination.

- Purification of organic hydrochloride salt?

- Novel enantioselective synthesis of (S)-ketamine using chiral auxiliary and precursor Mannich base.

- An Efficient and Highly Asymmetric Synthesis of ( S )-2',6'-Dimethyltyrosine.

- Method for salt preparation.

- Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane.

- An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)

- Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E.

Sources

- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride: A Comprehensive Structural Analysis Guide

Foreword

In the landscape of modern drug development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but the bedrock of safety and efficacy. Chiral molecules, in particular, demand a rigorous analytical approach, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of the structural analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, a key chiral building block. We will move beyond rote procedural descriptions to delve into the causal logic behind our analytical choices, offering a framework for robust, self-validating characterization that aligns with the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound approach to structural elucidation.

Introduction: The Criticality of Stereospecific Analysis

This compound is a chiral primary amine, with the hydrochloride salt form enhancing stability and solubility.[1] The "S" designation denotes the specific three-dimensional arrangement of substituents around the chiral center. The steric hindrance from the two ortho-methyl groups on the phenyl ring significantly influences the molecule's conformation and interactions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough characterization of stereoisomers, requiring that the absolute stereochemistry be known early in development.[2][3][4][5] An incorrect stereoisomer (the R-enantiomer) could lead to inactive or even harmful biological effects, making orthogonal analytical verification essential.[2]

Diagram 1: Overall Analytical Workflow

Caption: A multi-step workflow for structural confirmation.

Foundational Analysis: Identity and Purity Confirmation

Before delving into complex stereochemical analysis, we must first confirm the compound's basic identity and assess its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the workhorses for this initial phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is our first-line technique because it provides two orthogonal pieces of information in a single run: the retention time (LC) and the mass-to-charge ratio (m/z) of the molecular ion (MS). For this compound, we expect to see the protonated molecule [M+H]⁺ corresponding to the free base, C₁₀H₁₅N (MW: 149.23 g/mol ).[6] The hydrochloride salt readily disassociates in the ESI source.

Trustworthiness: This protocol is self-validating. The expected m/z of approximately 150.13 for the [M+H]⁺ ion provides a clear pass/fail criterion for identity.[7]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile:water mixture.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

-

Data Analysis: Extract the mass spectrum for the analyte peak and confirm the presence of the [M+H]⁺ ion.

Proton NMR (¹H NMR) Spectroscopy

Expertise & Experience: While MS gives us the molecular weight, ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms. This allows us to confirm the connectivity of the dimethylphenyl group, the ethylamine chain, and the protons at the chiral center. The integration of signals must correspond to the number of protons in each environment.

Trustworthiness: The predicted chemical shifts and coupling patterns for the proposed structure serve as an internal validation. Any significant deviation would immediately flag a potential structural issue.

Expected ¹H NMR Data (in CDCl₃, ~400 MHz)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-CH ₃ | ~2.4 | Singlet | 6H |

| CH -CH₃ | ~1.5 | Doublet | 3H |

| NH ₃⁺ | Variable (broad) | Singlet | 3H |

| CH -NH₃⁺ | ~4.1 | Quartet | 1H |

| Aromatic H | ~7.0-7.1 | Multiplet | 3H |

Note: As a hydrochloride salt, the amine protons (NH₃⁺) will be present. Their chemical shift and appearance can be affected by solvent and concentration.

Definitive Structural Elucidation

With the basic identity confirmed, we now employ more advanced techniques to unambiguously determine the full 3D structure, including the critical stereochemistry.

Two-Dimensional (2D) NMR Spectroscopy

Expertise & Experience: While ¹H and ¹³C NMR provide individual proton and carbon data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) correlate these signals, allowing us to piece together the molecular puzzle with certainty. This definitively confirms the ethylamine chain's connection to the dimethylphenyl ring.

Authoritative Grounding: The principles of these 2D NMR techniques are foundational in organic chemistry and are considered standard practice by regulatory agencies for the structural elucidation of new chemical entities.[2]

Diagram 2: 2D NMR Correlation Logic

Caption: Correlation map for key ¹H and ¹³C signals.

Single Crystal X-ray Crystallography

Expertise & Experience: This is the gold standard for determining the absolute stereochemistry of a chiral molecule.[8][9] By diffracting X-rays off a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule. The use of anomalous dispersion allows for the unambiguous assignment of the absolute configuration (S or R).[8][10]

Trustworthiness: The result is a set of atomic coordinates that can be independently verified. Key metrics like the Flack parameter provide a statistical measure of confidence in the stereochemical assignment.[9][11] A Flack parameter close to zero for the S-configuration provides definitive proof.[9]

Authoritative Grounding: The International Union of Crystallography (IUCr) sets the standards for data collection, structure solution, and reporting, which are essential for publication or regulatory submission.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Slowly evaporate a solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/ethyl acetate) to grow single crystals.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation is often effective for light-atom structures).[9]

-

Structure Solution and Refinement: Process the diffraction data, solve the structure using direct methods, and refine the model against the experimental data.

-

Absolute Structure Determination: Refine the Flack parameter to determine the absolute configuration.

Quantifying Chiral Purity: Enantiomeric Excess

While crystallography confirms the absolute configuration of a single crystal, it doesn't quantify the purity of the bulk sample. For this, we must turn to a chiral separation technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the industry-standard method for determining the enantiomeric excess (e.e.).[12] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing one to be retained longer than the other, thus enabling their separation and quantification.[13][14]

Trustworthiness: The method is validated by running a racemic standard (a 50:50 mixture) to demonstrate baseline separation. The sample is then run, and the e.e. is calculated from the peak areas. Regulatory guidelines require a validated, stereo-specific assay for purity.[4][15]

Authoritative Grounding: Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) are widely used and have proven effective for separating a broad range of chiral amines.[13][14][16] The use of a basic additive like diethylamine in the mobile phase is a common and critical practice to ensure good peak shape for amine compounds.[13][16]

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Sample Preparation: Prepare solutions of the sample and a racemic standard (~1 mg/mL) in the mobile phase.

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Column Temperature: 25 °C.

-

-

Data Analysis:

-

Inject the racemic standard to determine the retention times of the S- and R-enantiomers.

-

Inject the sample and integrate the peak areas.

-

Calculate the enantiomeric excess: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

-

Summary and Conclusion

The structural analysis of this compound requires a multi-faceted, orthogonal approach. We begin with LC-MS and ¹H NMR to rapidly confirm identity and gross structure. We then employ powerful 2D NMR techniques to piece together the precise molecular connectivity. The unambiguous determination of the absolute S-configuration is achieved through single-crystal X-ray crystallography, the definitive method for stereochemical assignment. Finally, the bulk material's enantiomeric purity is quantified with high precision using a validated chiral HPLC method. This comprehensive suite of analyses provides a robust, self-validating data package that ensures the structural integrity of this critical chiral building block, meeting the rigorous standards of the pharmaceutical industry.

References

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. 2008 Jan;20(1):55-61. [Link]

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Org Lett. 2008 Jul 3;10(13):2885-8. [Link]

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. 2020 Apr 2;25(7):1649. [Link]

- The Significance of Chirality in Drug Design and Development. Perspect Medicin Chem. 2014; 6: 1–6. [Link]

- Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Health Canada. 2000. [Link]

- Regulatory Considerations in Drug Development of Stereoisomers.

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In: Comprehensive Organic Synthesis II. 2014. [Link]

- Development of New Stereoisomeric Drugs. U.S.

- Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. 1993. [Link]

- 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride. PubChem. [Link]

- Determination of absolute configuration using X-ray diffraction.

- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. 2008 May;20(5):671-86. [Link]

- The use of X-ray crystallography to determine absolute configuration. Acta Crystallographica Section A. 2015;71(1):3-17. [Link]

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Natural Products. Springer, Berlin, Heidelberg. 2018. [Link]

- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. 2023; 28(20):7164. [Link]

- Chiral HPLC Separ

- (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. PubChem. [Link]

- Chiral HPLC and SFC Columns. Columnex LLC. [Link]

- 2-(2,6-Dimethylphenyl)ethan-1-amine. PubChem. [Link]

- Acetamide, N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-, monohydrochloride. PubChem. [Link]

- (1S)-1-(2,6-DIMETHYLPHENYL)ETHYLAMINE-HCl. ChemBK. [Link]

- The mass spectrometric study on aminohydroxamic acids-based metallacrowns. J Mass Spectrom. 2014 Nov;49(11):1156-62. [Link]

- Can ammonium chlorhydrates can be analyzed on mass spectrometry ? Reddit. 2023. [Link]

- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. 2022. [Link]

- Advanced Higher: Mass Spectrometry. YouTube. 2017. [Link]

- Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrom Rev. 2018 May;37(3):245-257. [Link]

- Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.

- Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine.

Sources

- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. 2-(2,6-Dimethylphenyl)ethan-1-amine | C10H15N | CID 23273462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. columnex.com [columnex.com]

- 15. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

Introduction: The Role of NMR in Structural Elucidation

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt with the chemical formula C₁₀H₁₆ClN.[1][2] As a key building block in medicinal chemistry and asymmetric synthesis, its structural integrity and stereochemical purity are paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming the molecular structure of such compounds in solution. It provides unambiguous information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will dissect the molecule's structure to predict its spectral features, outline a robust protocol for sample preparation and data acquisition, and discuss key aspects of spectral interpretation. The causality behind experimental choices and data analysis is emphasized to provide researchers with field-proven insights.

The overall process, from sample handling to final structural confirmation, follows a systematic workflow.

Caption: Overall workflow for NMR analysis.

Structural Analysis and Predicted NMR Spectra

To interpret the NMR spectrum, we must first analyze the molecule's structure to identify the unique, or chemically non-equivalent, proton and carbon environments.

Figure 1: Structure of this compound with proton (H) and carbon (C) labels for NMR assignment.

Due to the free rotation around the C9-C1 bond, the two methyl groups (C7, C8) on the phenyl ring are chemically equivalent. The aromatic ring itself possesses a plane of symmetry, making the protons at C3 and C5 equivalent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[3] The expected signals for our target compound are detailed below.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Rationale |

| Hₐ | Ar-H (C4-H) | 1H | ~7.2 - 7.4 | Triplet (t) | Aromatic proton coupled to two equivalent neighboring protons (Hᵦ). |

| Hᵦ | Ar-H (C3-H, C5-H) | 2H | ~7.1 - 7.3 | Doublet (d) | Aromatic protons coupled to one neighboring proton (Hₐ). |

| H꜀ | C9-H | 1H | ~4.2 - 4.5 | Quartet (q) | Methine proton shifted downfield by the adjacent ammonium group and split by the three Hₑ protons. |

| Hₑ | C10-H ₃ | 3H | ~1.6 - 1.8 | Doublet (d) | Methyl protons split by the single adjacent methine proton (H꜀). |

| Hₖ | Ar-CH ₃ | 6H | ~2.4 - 2.6 | Singlet (s) | Methyl protons on the aromatic ring with no adjacent protons to couple with. |

| Hₙ | -NH ₃⁺ | 3H | ~8.5 - 9.5 | Broad Singlet | Protons on the nitrogen atom. Signal is often broad due to quadrupolar coupling and chemical exchange. Its position is highly dependent on solvent and concentration. |

The spin-spin coupling between adjacent, non-equivalent protons provides direct evidence of connectivity.

Caption: Key ¹H-¹H spin-spin coupling interactions.

Predicted ¹³C NMR Spectrum

In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp line. The chemical shift of each line is indicative of its electronic environment.[4]

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Assignment | Predicted δ (ppm) | Rationale |

| C₁ | C -Ar (ipso) | ~135 - 138 | Quaternary aromatic carbon attached to the ethylamine group. |

| C₂/C₆ | C -CH₃ (ipso) | ~134 - 137 | Equivalent quaternary aromatic carbons attached to the methyl groups. |

| C₃/C₅ | C H-Ar | ~129 - 131 | Equivalent methine carbons in the aromatic ring. |

| C₄ | C H-Ar | ~128 - 130 | Methine carbon in the aromatic ring. |

| C₇/C₈ | Ar-C H₃ | ~19 - 22 | Equivalent methyl carbons attached to the aromatic ring. |

| C₉ | C H-NH₃⁺ | ~48 - 52 | Aliphatic methine carbon, shifted downfield by the adjacent ammonium group. |

| C₁₀ | C H₃ | ~20 - 23 | Aliphatic methyl carbon. |

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[5] Following a standardized protocol ensures reproducibility and generates reliable, high-resolution data.

Objective: To prepare a high-quality NMR sample of this compound for ¹H and ¹³C spectral acquisition.

Materials:

-

This compound (Purity >95%)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-

High-quality 5 mm NMR tube (e.g., Wilmad, Norell) and cap[6][7]

-

Glass vial (1-dram)

-

Glass Pasteur pipette

-

Balance, spatula, and weighing paper

Methodology:

-

Solvent Selection: As a hydrochloride salt, the compound is a polar, ionic solid. It exhibits excellent solubility in DMSO.[1][8] DMSO-d₆ is chosen as the deuterated solvent. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and typically do not overlap with key analyte signals.

-

Sample Weighing: Accurately weigh 10-25 mg of the solid compound onto weighing paper and transfer it into a clean, dry 1-dram vial.[6] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[9]

-

Dissolution: Using a syringe or pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] Cap the vial and gently vortex or shake until the solid is completely dissolved. A clear, homogeneous solution free of particulate matter is critical for achieving good magnetic field homogeneity (shimming).[5][10]

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution from the vial into the NMR tube. If any particulates are visible, plug the pipette with a small amount of cotton wool to act as a filter.[9]

-

Volume Check: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7] This volume is optimal for positioning within the spectrometer's receiver coil, which is crucial for maximizing signal and minimizing shimming difficulties.

-

Labeling and Insertion: Cap the NMR tube firmly and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer's sample holder.

Data Interpretation and Advanced Considerations

Assigning the Spectrum

Upon acquiring the spectra, the first step is to reference the chemical shift axis. The residual solvent peak of DMSO-d₆ at 2.50 ppm is a reliable internal standard for the ¹H spectrum, and its carbon signal at 39.52 ppm can be used for the ¹³C spectrum. By comparing the acquired signals to the predictions in Tables 1 and 2, one can systematically assign each peak to its corresponding nucleus in the molecule.[11][12]

The Question of Chirality

It is crucial to understand that a standard NMR experiment performed in an achiral solvent (like DMSO-d₆) will not distinguish between the (S) and (R) enantiomers. The spectra of the racemate and the pure (S)-enantiomer will be identical.

To determine enantiomeric purity (enantiomeric excess, e.e.), a chiral environment must be introduced. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) .[13]

-

Chiral Solvating Agents: These are chiral molecules (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that are added to the NMR sample. They form transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and, therefore, NMR-distinguishable, leading to the splitting of signals for the (S) and (R) forms.[14]

-

Chiral Derivatizing Agents: Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) react covalently with the amine to form stable diastereomeric amides.[13] These diastereomers can then be readily distinguished and quantified by ¹H, ¹⁹F, or ¹³C NMR.

Potential Impurities

The NMR spectrum is an excellent tool for identifying impurities. Common impurities may include:

-

Residual Solvents: From the synthesis and purification process (e.g., diethyl ether, ethyl acetate, toluene).

-

Starting Materials: The synthesis of this compound may involve the reduction of a corresponding ketone or imine.[1] Incomplete reactions could leave traces of these precursors, which would have distinct NMR signals (e.g., a carbonyl signal >190 ppm in the ¹³C spectrum).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The key identifying features in the ¹H spectrum include two distinct aromatic signals (a triplet and a doublet), a downfield quartet for the methine proton, and a prominent singlet for the six equivalent methyl protons on the phenyl ring. The ¹³C spectrum is characterized by seven unique signals, with chemical shifts that align with the expected electronic environments of the aromatic and aliphatic carbons. By following the meticulous experimental protocol outlined, researchers can acquire high-fidelity data, enabling confident structural confirmation and purity assessment for this important chemical building block.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of California, Davis. (n.d.). Sample Preparation.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Western University. (2013, September 9). NMR Sample Preparation.

- Lovely, A. E., & Wenzel, T. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-8.

- ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy.

- OpenOChem Learn. (n.d.). Interpreting.

- ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]

- 2. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organomation.com [organomation.com]

- 6. scribd.com [scribd.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. depts.washington.edu [depts.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Mass Spectrometry of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

Introduction

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral primary amine with significant relevance in pharmaceutical development and chemical synthesis. Its stereospecific properties and biological activity necessitate robust and reliable analytical methods for its characterization and quantification. Mass spectrometry (MS), coupled with chromatographic techniques, stands as a cornerstone for the definitive identification, purity assessment, and pharmacokinetic analysis of this compound. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of (S)-1-(2,6-Dimethylphenyl)ethanamine, offering field-proven insights into its fragmentation patterns under both Electrospray Ionization (ESI) and Electron Ionization (EI), along with detailed, validated experimental protocols for its analysis.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to confidently develop, validate, and interpret mass spectrometry data for this and structurally related compounds.

Electrospray Ionization (ESI) Mass Spectrometry Analysis

Electrospray ionization is the premier soft ionization technique for the analysis of polar and thermally labile molecules like (S)-1-(2,6-Dimethylphenyl)ethanamine. Operating in the positive ion mode, ESI facilitates the gentle transfer of the analyte from the liquid phase to the gas phase as a protonated molecule, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Anticipated ESI-MS Spectrum and Fragmentation Pathway

In a typical ESI-MS analysis, this compound will be detected as its protonated free base, [C₁₀H₁₅N + H]⁺. Given the molecular weight of the free base is 149.23 g/mol , the expected molecular ion peak will appear at a mass-to-charge ratio (m/z) of 150.2. However, some sources indicate a molecular ion peak at m/z 186, suggesting the protonated molecule of the full hydrochloride salt is being observed, though this is less common in typical ESI conditions.[1] A more prominent fragmentation pathway involves the loss of the hydrochloride moiety.

A key fragmentation pathway observed in the ESI-MS/MS of the protonated molecule involves the loss of ammonia (NH₃), a common fragmentation for primary amines.

Key Spectral Features in ESI-MS:

| m/z | Proposed Fragment | Notes |

| 150.2 | [C₁₀H₁₅N + H]⁺ | Protonated molecule of the free base. |

| 133.1 | [C₁₀H₁₃]⁺ | Loss of ammonia (NH₃) from the protonated molecule. |

The following diagram illustrates the primary fragmentation pathway of protonated (S)-1-(2,6-Dimethylphenyl)ethanamine under ESI-MS/MS conditions.

Caption: Predicted ESI-MS/MS fragmentation of (S)-1-(2,6-Dimethylphenyl)ethanamine.

Experimental Protocol: LC-MS/MS for Chiral Separation and Quantification

This protocol outlines a robust method for the enantioselective analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a chiral stationary phase is critical for the separation of the (S) and (R) enantiomers.

1. Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

-

For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | UHPLC system |

| Column | Chiral stationary phase column (e.g., Chiralpak series) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transitions | Quantifier: 150.2 -> 133.1, Qualifier: 150.2 -> [secondary fragment] |

| Collision Energy | Optimize for the specific instrument. |

3. Method Validation:

-

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] Key validation parameters include:

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The linear relationship between concentration and response over a defined range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Sources

FT-IR analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

An In-depth Technical Guide to the FT-IR Analysis of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a compound of interest in pharmaceutical development.[1] As the hydrochloride salt form is often selected to improve the solubility and stability of active pharmaceutical ingredients (APIs), its structural confirmation and quality control are paramount.[1][2] This document moves beyond a simple procedural outline, delving into the theoretical principles of the vibrational modes specific to this molecule, presenting a detailed and validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offering an expert interpretation of the resulting spectrum. This guide is intended for researchers, analytical scientists, and quality control professionals who require a robust method for the structural characterization of this and similar aromatic amine salts.

Introduction: The Analytical Imperative

This compound is an aromatic amine salt with a defined stereochemistry.[3][4] In the context of drug development, confirming the identity and integrity of the API is a critical regulatory and scientific requirement. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose.[5] The resulting infrared spectrum is a unique molecular "fingerprint," providing definitive information about the presence of specific functional groups and the overall molecular structure.[6][7][8]

The formation of a hydrochloride salt fundamentally alters the amine group from a primary amine (-NH₂) to an ammonium salt (-NH₃⁺).[9] This transformation induces significant and characteristic shifts in the vibrational frequencies of the N-H bonds, which are readily detectable by FT-IR. This guide will elucidate these key differences and provide the technical basis for an unambiguous spectral interpretation.

Theoretical Foundation: Predicting the Vibrational Landscape

The infrared spectrum of (S)-1-(2,6-Dimethylphenyl)ethanamine HCl is governed by the vibrational modes of its constituent parts: the protonated primary amine (ammonium), the substituted aromatic ring, and the aliphatic side chain. Understanding the expected frequencies for these groups is the cornerstone of accurate spectral interpretation.[7]

The Ammonium Group (-NH₃⁺) Vibrations

The conversion of the primary amine to its hydrochloride salt is the most significant transformation affecting the FT-IR spectrum.[9]

-

N-H Stretching: In a free primary amine, one would expect two distinct, sharp peaks for asymmetric and symmetric N-H stretching between 3500 and 3300 cm⁻¹.[10][11] However, in the salt form (-NH₃⁺), these stretching vibrations become very broad and strong, shifting to a lower frequency range, typically centered around 3000-2800 cm⁻¹ . This broad absorption envelope is a hallmark of ammonium salts and is often superimposed on the C-H stretching bands.[12]

-

N-H Bending (Asymmetric & Symmetric): The protonated amine group also exhibits characteristic bending vibrations. The asymmetric bend is expected in the 1625-1560 cm⁻¹ region, while the symmetric "umbrella" mode appears between 1550-1500 cm⁻¹ .[9] These peaks are typically strong and provide excellent confirmatory evidence for the salt's formation.

Aromatic Ring Vibrations

-

Aromatic C-H Stretching: These vibrations give rise to sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹ ). They can sometimes be obscured by the broad -NH₃⁺ stretching band but may appear as small, sharp peaks on the shoulder of the larger band.

-

Aromatic C=C Stretching (In-plane): The stretching of the carbon-carbon double bonds in the benzene ring produces a series of characteristic sharp peaks of variable intensity in the 1625-1450 cm⁻¹ region.

-

C-H Bending (Out-of-plane): The position of the strong C-H "wagging" bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring (as is the case here with the two methyl groups and the ethylamine substituent), one would expect strong absorptions in the 810-750 cm⁻¹ region.

Aliphatic Group Vibrations

-

Aliphatic C-H Stretching: The methyl (-CH₃) and methine (-CH) groups on the ethylamine side chain will produce strong, sharp absorption bands in the 2980-2850 cm⁻¹ range.[13] These will likely overlap with the broad ammonium N-H stretch but are often visible as distinct, sharper features within that envelope.

-

C-H Bending: Aliphatic C-H bending vibrations (scissoring, rocking) will appear in the 1470-1360 cm⁻¹ region. A distinct band around 1380 cm⁻¹ is often characteristic of a methyl group.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis. It is ideal for solid powders, requiring minimal to no sample preparation, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[14][15]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound, solid powder.

-

Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

-

Background Collection (Self-Validation Step): With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the instrument's ambient environment and is subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Use only enough to completely cover the crystal surface (typically 1-2 mg).

-

Apply Pressure: Lower the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance units. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol, from initial preparation to final interpretation.

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Fingerprint

The FT-IR spectrum provides a wealth of structural information. The following table summarizes the expected key absorption bands for this compound, their origins, and their characteristic appearances.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Appearance |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Weak to medium, sharp peaks |

| 3000 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) | Very strong, broad envelope |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH) | Medium to strong, sharp peaks (may be superimposed on the N-H stretch) |

| 1625 - 1560 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) | Strong, sharp |

| 1625 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands, variable intensity |

| 1550 - 1500 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) | Strong, sharp |

| 1470 - 1360 | C-H Bend | Aliphatic (CH₃, CH) | Medium intensity |

| 1335 - 1250 | C-N Stretch | Aromatic Amine Salt | Strong[10] |

| 810 - 750 | C-H Bend (Out-of-plane) | 1,2,3-Trisubstituted Ring | Strong, sharp |